

Structure-Activity Relationship of 2-(Adamantan-1-yl)ethyl Analogs: A Comparative Guide

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Compound of Interest

Compound Name: **2-(Adamantan-1-yl)ethyl acetate**

Cat. No.: **B12451603**

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The adamantane moiety, a rigid and lipophilic tricyclic hydrocarbon, is a privileged scaffold in medicinal chemistry. Its unique properties are known to enhance the pharmacological profiles of various drug candidates by improving their stability, lipophilicity, and binding affinity to biological targets.^[1] This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs based on the 2-(adamantan-1-yl)ethyl core and related structures. While direct SAR studies on **2-(adamantan-1-yl)ethyl acetate** analogs are not extensively documented, this guide draws upon data from structurally related compounds to provide valuable insights for drug design and development. The focus is on how modifications to the functional groups attached to the adamantane core influence biological activity, with supporting data from enzyme inhibition and antiviral assays.

Comparative Analysis of Adamantane Analogs

The biological activity of adamantane derivatives is highly dependent on the nature of the substituents and the linker connecting them to the adamantane cage. The following tables summarize the SAR for different classes of adamantane analogs, focusing on their enzyme inhibitory and antiviral activities.

Adamantyl Thiazolone Analogs as 11 β -HSD1 Inhibitors

The enzyme 11 β -hydroxysteroid dehydrogenase type 1 (11 β -HSD1) is a key therapeutic target for metabolic diseases. The following data for 2-(adamantan-1-ylamino)thiazol-4(5H)-one

derivatives highlight how substitutions at the C-5 position of the thiazole ring impact inhibitory potency.[2]

| Compound ID | R Group at C-5 of Thiazole Ring | % Inhibition of 11 β -HSD1 (at 10 μ M) | IC50 (μ M) |
|-------------|---------------------------------|--|-----------------|
| 3a | H | 15.30 | > 10 |
| 3c | Ethyl | 69.22 | 5.44 |
| 3d | n-Propyl | 76.40 | 3.23 |
| 3e | Isopropyl | 71.35 | 1.19 |
| 3i | Cyclohexyl (spiro) | 82.82 | 2.08 |
| 3j | Cyclobutyl (spiro) | 74.13 | 3.32 |

SAR Insights:

- The unsubstituted analog (3a) shows weak activity, indicating that a substituent at the C-5 position is crucial for potent inhibition.[2]
- Increasing the alkyl chain length from ethyl (3c) to n-propyl (3d) enhances inhibitory activity. [2]
- The branched isopropyl group (3e) leads to a significant increase in potency compared to the linear analogs.[2]
- Cyclic substituents, particularly the spiro-cyclohexyl group (3i), result in the highest percentage of inhibition, suggesting that a bulky, hydrophobic group at this position is favorable for binding to the enzyme's active site.[2]

Adamantyl Carboxamide and Acetamide Analogs as 11 β -HSD1 Inhibitors

Modifications of the linker and the aromatic moiety in adamantyl amides also significantly affect their inhibitory activity against 11 β -HSD1.

| Compound ID | Structure | IC50 (nM) |
|-------------|---|-----------|
| 3 | Adamantyl-CO-NH-(2-thiophenyl) | 260 |
| 4 | Adamantyl-CH ₂ -CO-NH-(2-thiophenyl) | 310 |
| 12 | Adamantyl-CO-NH-(3-thiophenyl) | 160 |
| 34 | Adamantyl-CH ₂ -CO-NH-(3-thiophenyl) | 360 |
| 15 | Adamantyl-CO-NH-(2-pyrrolyl) | 114 |
| 35 | Adamantyl-CH ₂ -CO-NH-(2-pyrrolyl) | 655 |

SAR Insights:

- In general, the adamantyl carboxamide series (with a direct amide linkage to the adamantane ring) shows higher potency than the adamantyl acetamide series (with a -CH₂-linker).[3]
- The position of the substituent on the aromatic ring is important, as seen in the difference between the 2-thiophenyl and 3-thiophenyl derivatives.[3]
- The 2-pyrrolyl derivative 15 is the most potent compound in this series, indicating that the electronic and steric properties of the pyrrole ring are well-suited for interaction with the enzyme.[3]

Antiviral Adamantane Analogs

Adamantane derivatives have been historically important as antiviral agents, primarily against influenza A virus by targeting the M2 proton channel.[4] More recent studies have explored their activity against other viruses, including SARS-CoV-2.

| Compound | Virus Strain | IC50 (μM) |
|----------------------------------|-------------------------|------------|
| Amantadine | SARS-CoV-2 | 120-130 |
| Rimantadine | SARS-CoV-2 | 30-40 |
| Tromantadine | SARS-CoV-2 | 60-100 |
| Enol Ester 10 (R- and S-isomers) | Influenza A (H1N1)pdm09 | 7.7 - 13.7 |

SAR Insights:

- Rimantadine, which has a methyl group on the aminoethyl side chain, is more potent against SARS-CoV-2 than amantadine.[\[5\]](#)
- More complex adamantane derivatives, such as the enol esters (10), show high potency against rimantadine-resistant influenza strains, demonstrating that moving beyond the simple amino adamantane scaffold can lead to new generations of antiviral agents.[\[6\]](#)

Experimental Protocols

Synthesis of 2-(Adamantan-1-ylamino)thiazol-4(5H)-one Derivatives

A general method for the synthesis of the adamantyl thiazolone analogs is as follows:[\[2\]](#)

- Synthesis of N-adamantylthiourea: Adamantan-1-amine is reacted with an isothiocyanate to form the corresponding thiourea derivative.
- Cyclization: The N-adamantylthiourea is then reacted with an appropriate 2-bromo ester in a suitable solvent (e.g., chloroform or ethanol).
- Reaction Conditions: For simple alkyl substituents, the reaction is typically stirred at room temperature for several days. For more sterically hindered or less reactive esters, heating under reflux in the presence of a base (e.g., sodium methoxide) may be required.[\[2\]](#)
- Purification: The final products are purified by filtration, washing, and recrystallization.

In Vitro 11 β -HSD1 Inhibition Assay

The inhibitory activity of the synthesized compounds against 11 β -HSD1 can be determined using a cell-based assay with HEK-293 cells transfected with the human HSD11B1 gene.[\[3\]](#)

- Cell Culture: Transfected HEK-293 cells are cultured in a suitable medium until they reach confluence.
- Compound Incubation: The cells are incubated with various concentrations of the test compounds.
- Substrate Addition: Cortisone (the substrate for 11 β -HSD1) is added to the cell culture.
- Cortisol Measurement: After a specific incubation period, the amount of cortisol produced is measured using a suitable method, such as a homogeneous time-resolved fluorescence (HTRF) assay.
- IC₅₀ Calculation: The IC₅₀ values are calculated by plotting the percentage of inhibition against the compound concentration.

Antiviral Activity Assay (Cell-based ELISA)

The antiviral activity of adamantane analogs can be assessed using a cell-based ELISA in a suitable cell line (e.g., MDCK for influenza).[\[7\]](#)

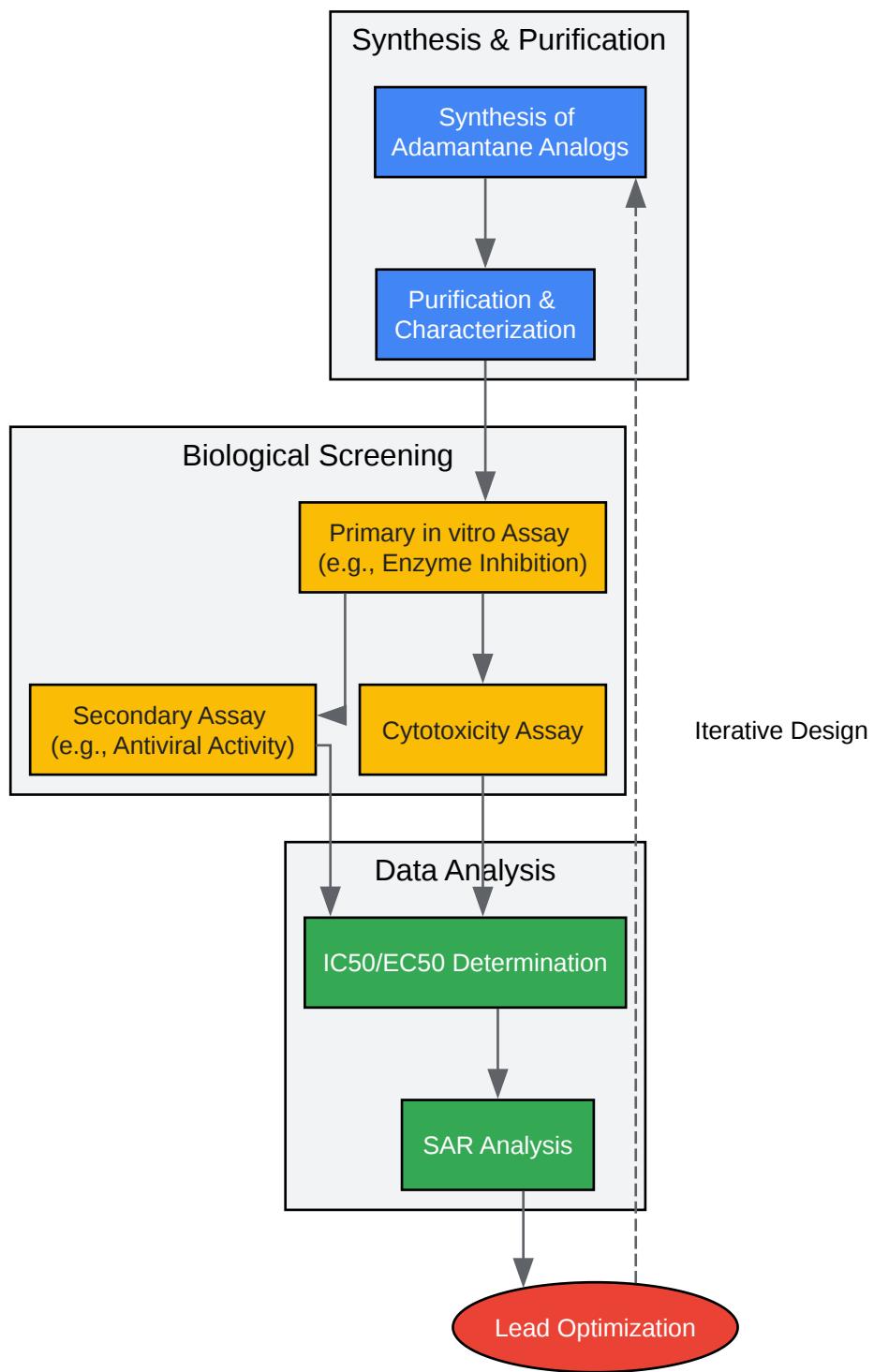
- Cell Seeding: MDCK cells are seeded in 96-well plates and grown to a confluent monolayer.
- Compound Treatment: The cells are treated with different concentrations of the test compounds.
- Virus Infection: After a short incubation with the compounds, the cells are infected with the virus at a specific multiplicity of infection (MOI).
- Incubation: The plates are incubated for a period that allows for viral replication (e.g., 48-72 hours).
- ELISA: The level of viral antigen in the cells is quantified using an enzyme-linked immunosorbent assay (ELISA) with an antibody specific to a viral protein.

- IC50 Determination: The IC50 is calculated as the compound concentration that reduces the viral antigen signal by 50% compared to untreated, infected cells.

Visualizations

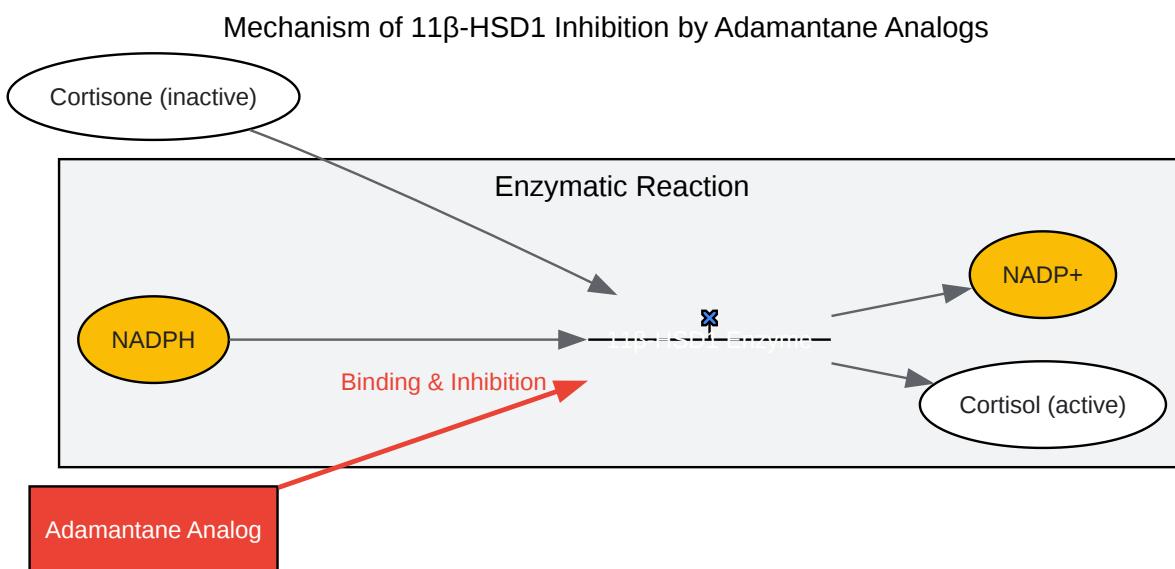
Experimental Workflow for SAR Screening

General Workflow for SAR Screening of Adamantane Analogs

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Caption: A general workflow for the synthesis, screening, and optimization of adamantane analogs.

Mechanism of 11 β -HSD1 Inhibition



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Caption: Inhibition of 11 β -HSD1 prevents the conversion of inactive cortisone to active cortisol.

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